molecular formula C8H18O4P- B8815937 dibutyl phosphate

dibutyl phosphate

Cat. No.: B8815937
M. Wt: 209.20 g/mol
InChI Key: JYFHYPJRHGVZDY-UHFFFAOYSA-M
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Description

Dibutyl phosphate (DBP), CAS 107-66-4, is an organophosphate compound characterized by its light amber color, odorless nature, and moderate acidity (pKa ~1.5–2.0). Key physical properties include a melting point of -13°C, boiling point of 135–138°C, density of 1.06 g/cm³, and water solubility of 18 g/L at 20°C . DBP is stable in neutral, acidic, and alkaline solutions but reacts with metals to produce flammable hydrogen gas. It is classified as inherently biodegradable, with an estimated atmospheric half-life of 4.99 years .

Preparation Methods

Synthetic Routes and Reaction Conditions

dibutyl phosphate can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus oxychloride with butanol in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the transesterification of dibutyl phosphite with butanol. This reaction is catalyzed by acids or bases and is carried out under mild conditions to yield dibutoxyphosphinate.

Industrial Production Methods

In industrial settings, dibutoxyphosphinate is produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Acid-Base Reactions

DBP acts as a moderately strong acid (pKa ≈ 1.53 in water) due to its P–OH group, enabling exothermic neutralization with bases . For example:

C8H19O4P+NaOHC8H18O4PNa+H2O+Heat\text{C}_8\text{H}_{19}\text{O}_4\text{P} + \text{NaOH} \rightarrow \text{C}_8\text{H}_{18}\text{O}_4\text{PNa} + \text{H}_2\text{O} + \text{Heat}

Reactions with strong bases (e.g., alkali metals) produce flammable hydrogen gas :

2DBP+2Na2DBP-Na+H22\text{DBP} + 2\text{Na} \rightarrow 2\text{DBP-Na} + \text{H}_2\uparrow

Thermal Decomposition

At elevated temperatures (>135°C), DBP decomposes exothermically, releasing toxic fumes of phosphoric acid and phosphorus oxides :

C8H19O4PΔH3PO4+C4H9OH+C4H8+COx\text{C}_8\text{H}_{19}\text{O}_4\text{P} \xrightarrow{\Delta} \text{H}_3\text{PO}_4 + \text{C}_4\text{H}_9\text{OH} + \text{C}_4\text{H}_8 + \text{CO}_x

Key decomposition products :

  • Phosphoric acid (H3PO4\text{H}_3\text{PO}_4)

  • 1-Butene (C4H8\text{C}_4\text{H}_8)

  • Carbon oxides (CO,CO2\text{CO}, \text{CO}_2)

Acid-Catalyzed Hydrolysis

Under acidic conditions, DBP undergoes ester cleavage to form mono-butyl phosphate and butanol :

C8H19O4P+H2OH+C4H9H2O4P+C4H9OH\text{C}_8\text{H}_{19}\text{O}_4\text{P} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_4\text{H}_9\text{H}_2\text{O}_4\text{P} + \text{C}_4\text{H}_9\text{OH}

Enzymatic Hydrolysis

Sphingobium PTE enzyme catalyzes hydrolysis of DBP derivatives (e.g., dibutyl phenyl phosphate) with a solvent isotope effect (kH2O/kD2Ok_{\text{H}_2\text{O}}/k_{\text{D}_2\text{O}}) of ~2.0, indicating proton transfer in the rate-limiting step .

SubstrateEnzymekcatk_{\text{cat}} (s1^{-1})pH Optimum
Dibutyl phenyl phosphateSb-PTE0.15 ± 0.0210.0

Solvent Effects on Reactivity

31P NMR studies reveal solvent-dependent dissociation of DBP :

SolventDielectric Constant (ε)pKa\text{p}K_a
Water80.11.53
Methanol32.72.8
Ethanol24.33.2

Higher ε solvents enhance ionization of the P–OH group. Ion association with tetramethylammonium (TMA+\text{TMA}^+) occurs with Kc=0.49M1K_c = 0.49 \, \text{M}^{-1}, indicating weak interactions .

Degradation Pathways

DBP forms as a degradation product of tributyl phosphate (TBP) in nitric acid solutions. Rates increase with temperature and acid concentration :

Temperature (°C)[HNO3_3] (M)DBP Formation Rate (%/day)
251.00.0003
705.00.090

Reactivity with Metals

DBP reacts with metals (e.g., iron, aluminum) to form metal phosphates and hydrogen gas :

2DBP+2Fe2Fe(DBP)+H22\text{DBP} + 2\text{Fe} \rightarrow 2\text{Fe(DBP)} + \text{H}_2\uparrow

Oxidation Reactions

Strong oxidizing agents (e.g., KMnO4\text{KMnO}_4) oxidize DBP, producing phosphoric acid and butyric acid derivatives :

C8H19O4P+[O]H3PO4+C3H7COOH+H2O\text{C}_8\text{H}_{19}\text{O}_4\text{P} + [\text{O}] \rightarrow \text{H}_3\text{PO}_4 + \text{C}_3\text{H}_7\text{COOH} + \text{H}_2\text{O}

Scientific Research Applications

2.1. Catalyst in Paints and Coatings

Dibutyl phosphate serves as a catalyst for cross-linking in the paint industry, enhancing the durability and performance of coatings. Its application in this sector accounts for a significant portion of its usage, particularly in Japan and Germany, where production volumes have been reported at 150-250 tonnes annually during the early 1990s .

2.2. Plasticizers and Hydraulic Fluids

In addition to its role in paints, this compound is used as a plasticizer in various polymers, improving flexibility and processability. It also finds applications as a hydraulic fluid due to its stability and low volatility .

2.3. Antifoaming Agent

DBP is employed as an antifoaming agent in industrial processes such as ore separation, where it helps reduce foam formation that can interfere with operations .

2.4. Heat Exchange Dielectric Medium

The compound is utilized in heat exchange systems as a dielectric medium, which is crucial for efficient thermal management in electrical applications .

3.1. Toxicological Studies

Research has highlighted potential health effects associated with this compound exposure. Studies indicate that it can cause skin and eye irritation in animal models . Long-term exposure assessments have shown low potential risks; however, certain studies noted delayed neurotoxicity after prolonged dermal applications in chickens .

3.2. Role in Drug Delivery Systems

This compound has been investigated for its role in drug dispersion within medicinal patches, enhancing the delivery of peptide hormones through controlled-release mechanisms . This application underscores its significance in pharmaceutical formulations.

Case Studies

Study Application Findings
Health Council of the Netherlands (2004)Occupational Exposure LimitsReported respiratory irritation among workers exposed to DBP vapors; established safety limits for occupational exposure .
OECD SIDS AssessmentEnvironmental ImpactEvaluated the biodegradability and environmental persistence of this compound; found it to be stable but inherently biodegradable under certain conditions .
Intracellular Pathway StudyBiological EffectsInvestigated the effects of DBP on intracellular sorting of enzymes; showed increased beta-glucuronidase activity in serum following DBP administration in rats .

Mechanism of Action

The mechanism by which dibutoxyphosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The butoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The phosphorus atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Tributyl Phosphate (TBP)

Property Dibutyl Phosphate (DBP) Tributyl Phosphate (TBP)
Structure Di-butyl ester Tri-butyl ester
Aqueous Solubility 18 g/L (20°C) 0.39 g/L (25°C)
Solubility Minimum Not reported 61.5°C
Applications Plasticizer, extraction agent Nuclear fuel reprocessing
Toxicity (Oral LD₅₀) ~2,000–4,000 mg/kg ~1,200–3,000 mg/kg (rats)
Environmental Fate Inherently biodegradable Persistent, bioaccumulative

Key Differences :

  • TBP’s lower water solubility and higher hydrophobicity make it more effective in solvent extraction processes, particularly in nuclear industries. However, its environmental persistence raises ecological concerns compared to DBP .

Dibutyl Phenyl Phosphate (DBPP)

Property This compound (DBP) Dibutyl Phenyl Phosphate (DBPP)
Structure Aliphatic Aromatic (phenyl group)
Oral LD₅₀ (rats) ~2,000–4,000 mg/kg 2,140 mg/kg
TLV Not established 3.5 mg/m³ (0.3 ppm)
Biodegradation 4.99-year atmospheric half-life 3.5-day aquatic half-life
Applications Flame retardant, antistatic Flame retardant, plasticizer

Key Differences :

  • DBPP’s aromatic structure enhances thermal stability, making it suitable for high-temperature applications. Its faster biodegradation in aquatic environments (3.5 days) contrasts with DBP’s slower atmospheric degradation .

Monofluorophosphate

Property This compound (DBP) Monofluorophosphate
Structure Di-butyl ester Fluoride-substituted phosphate
Chromatographic Use Calibration standard Similar retention to DBP
Reactivity Hydrolytically stable Prone to hydrolysis

Key Differences :

  • Monofluorophosphate’s fluoride group increases susceptibility to hydrolysis, limiting its utility in aqueous systems. DBP’s stability makes it preferable as a chromatographic reference .

Butyl Dibutylphosphinate

Property This compound (DBP) Butyl Dibutylphosphinate
Solubility Minimum Not reported 73°C
Hydrogen Bonding Moderate donor Non-donor
Applications Catalysis, extraction Specialty solvent

Key Differences :

  • The absence of hydrogen-bonding capacity in butyl dibutylphosphinate reduces its interaction with polar solvents, favoring non-aqueous applications compared to DBP .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing and characterizing dibutyl phosphate (DBP) in laboratory settings?

DBP is synthesized via esterification of phosphoric acid with n-butanol under acidic catalysis. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm esterification by analyzing shifts in 31P^{31}\text{P}-NMR (e.g., δ = -0.5 to -1.5 ppm for DBP) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identification of P=O stretching (~1250 cm1^{-1}) and P-O-C vibrations (~1050 cm1^{-1}) .
  • Titration : Quantification of acidic protons (pKa ~1.5–2.5) using NaOH .

Q. How does DBP solubility in aqueous solutions influence its applications in solvent extraction systems?

DBP exhibits limited water solubility (18 g/L at 20°C) but forms micelles or ion pairs in acidic/basic media, enhancing its utility in liquid-liquid extraction. For example:

  • In HNO3_3 solutions, DBP coordinates with uranyl ions (UO22+\text{UO}_2^{2+}) to form uranyl this compound complexes, critical for nuclear fuel reprocessing .
  • Solubility decreases with increasing nitrate concentration due to salting-out effects .

Q. What safety protocols are essential for handling DBP in laboratory environments?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats (DBP is corrosive and irritates eyes/mucous membranes) .
  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., POx_x fumes at >188°C) .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to mitigate environmental persistence (half-life: ~4.99 years in air) .

Q. What role does DBP play in polymer science, particularly as a catalyst or additive?

DBP acts as:

  • Crosslinking Catalyst : Accelerates curing in polyurethane and epoxy resins by donating acidic protons to initiate polymerization .
  • Antistatic Agent : Reduces static charge accumulation in textiles via surface adsorption of phosphate groups .

Advanced Research Questions

Q. How do degradation products of DBP (e.g., monobutyl phosphate) affect solvent extraction efficiency in nuclear waste processing?

  • HDBP (this compound) : Forms stable complexes with Zr4+^{4+} and UO22+_2^{2+}, increasing organic-phase retention and reducing separation efficiency .
  • Monobutyl Phosphate (MBP) : Enhances interfacial crud formation in TBP-based systems, requiring frequent solvent cleanup .
  • Mitigation Strategy : Use of scrubbing agents (e.g., Na2_2CO3_3) to strip degradation products from organic phases .

Q. What experimental approaches quantify DBP’s impact on microbial growth in environmental toxicity studies?

  • Clostridium acetobutylicum Assay : DBP at 0.1–1.0 mM increases dry cell mass (0.63 → 0.94 g/L) by altering membrane permeability to nutrients .
  • Respirometry : Measure O2_2 consumption rates to assess inhibitory effects on aerobic microbes .

Q. How does DBP interact with transition metals (e.g., Fe3+^{3+}, Zr4+^{4+}) in aqueous/organic biphasic systems?

  • Ferric-DBP Complexes : Insoluble in 30% TBP-Amsco solutions, precipitating as Fe(DBP)3_3 (solubility <0.01 g/L in 3M HNO3_3) .
  • Zirconium-DBP Coordination : Forms ZrO(DBP)2_2 precipitates, complicating nuclear fuel cycle operations .

Q. What analytical challenges arise when detecting DBP in complex matrices (e.g., nitrate-rich nuclear waste)?

  • Matrix Interference : High nitrate/nitrite concentrations mask DBP signals in traditional chromatographic methods .
  • Advanced Techniques :

  • Ion-Pair Chromatography : Tetrahexylammonium bromide improves DBP resolution (retention time: 8–10 min) .
  • Isotachophoresis : Separates DBP from nitrate via electrophoretic mobility differences (detection limit: 0.1 ppm) .

Q. How does DBP influence the thermodynamics of actinide separation in nuclear reprocessing?

  • Uranyl Extraction : DBP enhances UO22+_2^{2+} distribution ratios (DUD_{U}) in low-acidity media but reduces selectivity over Pu4+^{4+} due to competing complexation .
  • Temperature Dependence : Solubility of uranyl-DBP complexes decreases by 30% at 50°C compared to 24°C .

Q. What methodologies address DBP’s environmental persistence in biodegradation studies?

  • Bioaugmentation : Use of Pseudomonas spp. to degrade DBP via enzymatic hydrolysis of P-O-C bonds .
  • Advanced Oxidation Processes (AOPs) : UV/H2_2O2_2 treatment achieves >90% DBP degradation in 2 hours via hydroxyl radical attack .

Properties

Molecular Formula

C8H18O4P-

Molecular Weight

209.20 g/mol

IUPAC Name

dibutyl phosphate

InChI

InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)/p-1

InChI Key

JYFHYPJRHGVZDY-UHFFFAOYSA-M

Canonical SMILES

CCCCOP(=O)([O-])OCCCC

physical_description

Liquid

Origin of Product

United States

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